molecular formula C11H10F3N3 B2455919 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1006348-64-6

4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B2455919
CAS No.: 1006348-64-6
M. Wt: 241.217
InChI Key: HSVCQAYJONFPLU-UHFFFAOYSA-N
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Description

4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is an organic compound characterized by the presence of a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated anilines, reduced amines, and oxidized quinones .

Scientific Research Applications

4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-(trifluoromethyl)aniline
  • 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
  • 5,7-bis(trifluoromethyl)quinoline-4(1H)-one

Uniqueness

4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazole ring contributes to its reactivity and potential biological activities .

Properties

IUPAC Name

4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-6-10(11(12,13)14)16-17(7)9-4-2-8(15)3-5-9/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVCQAYJONFPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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